Cynarin

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

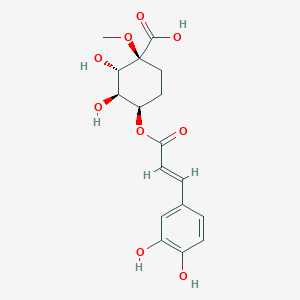

IUPAC Name |

(1S,2S,3S,4R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-2,3-dihydroxy-1-methoxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O9/c1-25-17(16(23)24)7-6-12(14(21)15(17)22)26-13(20)5-3-9-2-4-10(18)11(19)8-9/h2-5,8,12,14-15,18-19,21-22H,6-7H2,1H3,(H,23,24)/b5-3+/t12-,14-,15+,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMHHXBFGSLWQB-DAAOGKKSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC(C(C1O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@]1(CC[C@H]([C@H]([C@@H]1O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cynarin Biosynthesis in Artichoke (Cynara cardunculus var. scolymus): A Technical Guide

Introduction

The globe artichoke (Cynara cardunculus var. scolymus) is a significant source of bioactive phenolic compounds, which are central to its medicinal properties. Among these, cynarin (B1669657) (1,3-O-dicaffeoylquinic acid) is a key derivative of caffeoylquinic acid renowned for its hepatoprotective, choleretic, and antioxidant activities.[1][2] The biosynthesis of this compound is a complex process rooted in the phenylpropanoid pathway, culminating from the synthesis of its direct precursor, chlorogenic acid (5-O-caffeoylquinic acid).[1][3] Understanding this pathway is critical for the genetic improvement of artichoke varieties and for optimizing the production of these high-value nutraceuticals.

This technical guide provides a detailed overview of the this compound biosynthesis pathway in artichoke, including the core enzymatic steps, regulatory mechanisms, quantitative data on key components, and detailed experimental protocols for analysis.

Core Biosynthesis Pathway

The formation of this compound is a multi-step enzymatic process that begins with the amino acid L-phenylalanine. The pathway can be divided into two major stages: the synthesis of the precursor chlorogenic acid (CGA) via the phenylpropanoid pathway, and the subsequent acylation of CGA to form this compound.

Stage 1: Phenylpropanoid Pathway to Chlorogenic Acid (CGA)

The synthesis of CGA, the direct precursor to this compound, involves the following key enzymes and intermediates[4][5][6]:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the first committed step of the phenylpropanoid pathway, converting L-phenylalanine into trans-cinnamic acid and ammonia.[7]

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT): Transfers the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroylshikimate.

-

p-Coumaroyl Ester 3′ Hydroxylase (C3′H): Another P450 enzyme that hydroxylates the p-coumaroyl moiety of p-coumaroylshikimate to a caffeoyl group, yielding caffeoylshikimate.[4][8]

-

Hydroxycinnamoyl-CoA Quinate Transferase (HQT): This key enzyme catalyzes the final step in the main CGA biosynthesis route by transferring the caffeoyl group from caffeoyl-CoA to quinic acid, forming 5-O-caffeoylquinic acid (chlorogenic acid).[4][9] Artichoke possesses multiple HQT isoforms (e.g., HQT1, HQT2) with varying substrate affinities.[4]

Stage 2: Conversion of Chlorogenic Acid to this compound

This compound (1,3-dicaffeoylquinic acid) is formed from its precursor, chlorogenic acid.[1][3] This conversion is hypothesized to be the result of monocaffeoylquinic acid acylation with caffeoyl-CoA.[10] Evidence suggests that an acyltransferase, potentially an HQT isoform, catalyzes the transfer of a second caffeoyl group to the chlorogenic acid molecule.[4] The stable overexpression of artichoke HQT1 in Nicotiana has been shown to result in a higher production of both CGA and this compound, indicating that HQT1 is directly or indirectly involved in this final step.[4][9]

Caption: Core biosynthesis pathway of this compound from L-phenylalanine in artichoke.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound and its precursors is tightly regulated by developmental cues and environmental stimuli. One of the most significant regulatory factors is abiotic stress, particularly ultraviolet (UV) radiation.

UV-C Light Induction: Exposure to UV-C light has been shown to consistently and significantly increase the levels of dicaffeoylquinic acids, including this compound, in artichoke leaves.[1][3] This response is mediated by the upregulation of genes encoding key enzymes in the phenylpropanoid pathway. Real-time PCR experiments have demonstrated a marked increase in the expression of HCT and HQT in UV-C treated leaves.[11] The molecular mechanism likely involves the UV-B photoreceptor UVR8, which, upon activation, interacts with downstream signaling components to activate transcription factors like HY5. These transcription factors then bind to the promoters of biosynthetic genes (e.g., PAL, C4H, 4CL, HCT, HQT), inducing their expression and leading to an accumulation of protective phenolic compounds.[12][13]

Caption: Simplified signaling cascade for UV-C induction of this compound biosynthesis.

Quantitative Data

Quantitative analysis of enzyme kinetics and metabolite concentrations is essential for modeling and engineering the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of Recombinant HQT Isoforms from Artichoke This table summarizes the Michaelis-Menten kinetics for two Hydroxycinnamoyl-CoA Quinate Transferase (HQT) enzymes identified in artichoke, demonstrating their substrate preferences.

| Enzyme | Acyl Donor Substrate | Acyl Acceptor Substrate | K_m_ (μM) | V_max_ (nkat/mg protein) |

| HQT1 | Caffeoyl-CoA | Quinate | 10 ± 1 | 10.3 ± 0.6 |

| Caffeoyl-CoA | Shikimate | 120 ± 10 | 0.8 ± 0.1 | |

| p-Coumaroyl-CoA | Quinate | 15 ± 2 | 4.8 ± 0.3 | |

| p-Coumaroyl-CoA | Shikimate | 140 ± 15 | 0.3 ± 0.05 | |

| HQT2 | Caffeoyl-CoA | Quinate | 20 ± 2 | 0.8 ± 0.1 |

| Caffeoyl-CoA | Shikimate | 150 ± 20 | No Activity | |

| p-Coumaroyl-CoA | Quinate | 10 ± 1 | 5.2 ± 0.4 | |

| p-Coumaroyl-CoA | Shikimate | 100 ± 12 | 0.5 ± 0.08 | |

| Data sourced from Sonnante et al. (2010).[4] |

Table 2: Concentration of this compound and Chlorogenic Acid in Artichoke Leaves This table shows the content of this compound and chlorogenic acid in artichoke leaves at different time points after transplanting, demonstrating the dynamic nature of their accumulation.

| Days After Transplanting (ATD) | Treatment | Chlorogenic Acid (mg/100g FW) | This compound (mg/100g FW) |

| 60 | Control | 205.5 a | 50.8 a |

| 75 | Control | 190.7 a | 45.3 a |

| 90 | Control | 140.3 b | 30.5 b |

| 105 | Control | 125.8 b | 25.2 b |

| Data adapted from Sharaf-Eldin et al. (2007). Means with the same letter are not significantly different.[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.

Protocol 1: Quantification of Caffeoylquinic Acids by HPLC

This protocol describes a standard method for the extraction and quantification of this compound and chlorogenic acid from artichoke leaf tissue.

-

Sample Preparation and Extraction:

-

Harvest fresh artichoke leaves and immediately freeze them in liquid nitrogen.

-

Lyophilize the frozen tissue and grind it into a fine powder using a mortar and pestle or a ball mill.

-

Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (B129727) (v/v) containing 0.1% formic acid.

-

Vortex thoroughly and sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

-

Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

System: Agilent 1200 series or equivalent, equipped with a diode array detector (DAD).

-

Column: Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 30% B

-

25-30 min: Linear gradient from 30% to 95% B

-

30-35 min: Hold at 95% B

-

35-40 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at 330 nm.

-

Quantification: Generate a standard curve using authentic standards of this compound and chlorogenic acid of known concentrations (e.g., 1-100 µg/mL). Calculate concentrations in the samples based on peak area.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mattioli1885journals.com [mattioli1885journals.com]

- 3. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Hydroxycinnamoyl-Coenzyme A Quinate Transferase Genes from Artichoke Are Involved in the Synthesis of Chlorogenic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Novel hydroxycinnamoyl-coenzyme A quinate transferase genes from artichoke are involved in the synthesis of chlorogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The isolation and mapping of a novel hydroxycinnamoyltransferase in the globe artichoke chlorogenic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Light regulates the synthesis and accumulation of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Multifaceted Hepatoprotective Mechanisms of Cynarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarin (B1669657) (1,3-O-dicaffeoylquinic acid), a bioactive compound predominantly found in artichoke (Cynara scolymus L.), has garnered significant scientific interest for its potential therapeutic applications, particularly in liver health.[1][2] Preclinical evidence strongly suggests that this compound exerts a protective effect on liver cells through a complex interplay of antioxidant, anti-inflammatory, and metabolic regulatory pathways.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action on hepatocytes, with a focus on key signaling pathways, detailed experimental methodologies for their investigation, and a summary of quantitative data from relevant studies.

Core Mechanisms of Action at the Cellular Level

This compound's hepatoprotective effects are not attributed to a single mode of action but rather to its ability to modulate multiple, interconnected signaling cascades within liver cells. These mechanisms collectively contribute to the mitigation of cellular stress, reduction of inflammation, and restoration of metabolic homeostasis.

Antioxidant and Cytoprotective Effects via Keap1/Nrf2 Pathway Activation

A primary mechanism of this compound's hepatoprotective activity is its ability to bolster the endogenous antioxidant defense system through the activation of the Keap1/Nrf2 signaling pathway.[4] Under normal physiological conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

This compound has been shown to interact with Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their increased expression.[4] This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful substances.

Signaling Pathway Diagram: Keap1/Nrf2 Activation by this compound

Caption: this compound disrupts the Keap1-Nrf2 complex, leading to Nrf2 nuclear translocation and antioxidant gene expression.

Regulation of Lipid Metabolism and Amelioration of Steatosis

This compound has demonstrated a significant impact on lipid metabolism within hepatocytes, making it a promising candidate for addressing conditions like non-alcoholic fatty liver disease (NAFLD).[1] Its effects are mediated, in part, through the modulation of the AMP-activated protein kinase (AMPK) and sirtuin 3 (SIRT3) signaling pathways.[4]

AMPK, a key cellular energy sensor, is activated by this compound.[4] Activated AMPK phosphorylates and inactivates key enzymes involved in fatty acid and cholesterol synthesis.[5] Furthermore, this compound-mediated activation of the AMPK/SIRT3 pathway enhances the transcription of downstream antioxidant proteins, contributing to the inhibition of lipid peroxidation.[4]

Signaling Pathway Diagram: this compound's Effect on Lipid Metabolism via AMPK/SIRT3

Caption: this compound activates the AMPK/SIRT3 pathway, inhibiting lipid synthesis and peroxidation.

Modulation of Inflammatory and Cell Survival Pathways: PI3K/Akt and MAPK

This compound also influences inflammatory responses and cell survival signaling in hepatocytes, primarily through the modulation of the PI3K/Akt and MAPK pathways.[1] Studies have shown that this compound can inhibit the expression of AKT1 and MAPK1.[1] While the PI3K/Akt pathway is generally associated with cell survival, its dysregulation can contribute to pathological conditions. Similarly, the MAPK pathway is involved in a wide range of cellular processes, including inflammation and apoptosis. By inhibiting these pathways, this compound may help to control inflammation and prevent uncontrolled cell proliferation in the context of liver disease.

Signaling Pathway Diagram: this compound's Modulation of PI3K/Akt and MAPK Pathways

Caption: this compound inhibits the PI3K/Akt and MAPK signaling pathways in liver cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key biomarkers of liver function and cellular health.

Table 1: Effect of this compound on Liver Enzyme Levels

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| Alanine Aminotransferase (ALT) | NAFLD Model Cells | This compound | Significantly reduced | [1] |

| Aspartate Aminotransferase (AST) | NAFLD Model Cells | This compound | Significantly reduced | [1] |

| Alanine Aminotransferase (ALT) | Human Clinical Trials (Artichoke Extract) | Artichoke Supplementation | Significantly reduced (P = .016) | [6] |

| Aspartate Aminotransferase (AST) | Human Clinical Trials (Artichoke Extract) | Artichoke Supplementation | Significantly reduced (P = .001) | [6] |

Table 2: Effect of this compound on Signaling Molecules and Oxidative Stress Markers

| Parameter | Cell/Animal Model | Treatment | Result | Reference |

| AKT1 mRNA Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |

| MAPK1 mRNA Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |

| AKT1 Protein Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |

| MAPK1 Protein Expression | NAFLD Model Cells | This compound | Significantly reduced (P < 0.01) | [1] |

| Malondialdehyde (MDA) | Rat Hepatocytes | 3 µM this compound | Reduced t-BPH induced production | [2] |

| Malondialdehyde (MDA) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly lower | [7] |

| Superoxide Dismutase (SOD) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly increased | [7] |

| Catalase (CAT) | Rat Liver Tissue | 1.5 g/kg Cynara scolymus extract | Significantly increased | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on liver cells.

Cell Culture and Treatment

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO) for specified time periods depending on the assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Objective: To quantify the mRNA expression levels of target genes such as AKT1 and MAPK1.

-

Protocol:

-

RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system. The reaction mixture typically contains cDNA template, forward and reverse primers for the target gene and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

-

Primer Sequences (Human):

-

Thermocycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension, and a final melting curve analysis to ensure product specificity.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

-

Experimental Workflow: qRT-PCR

References

- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mattioli1885journals.com [mattioli1885journals.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Cynaroside regulates the AMPK/SIRT3/Nrf2 pathway to inhibit doxorubicin-induced cardiomyocyte pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of Cynara scolymus L. supplementation on liver enzymes: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hepatocurative effects of Cynara scolymus L. leaf extract on carbon tetrachloride-induced oxidative stress and hepatic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

- 9. origene.com [origene.com]

The Pharmacological Landscape of Cynarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarin (B1669657) (1,3-O-dicaffeoylquinic acid) and its derivatives, a class of phenolic compounds predominantly found in artichoke (Cynara scolymus), have garnered significant scientific interest for their diverse and potent pharmacological properties. These compounds, including the notable sesquiterpene lactone cynaropicrin, exhibit a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound derivatives, detailing their mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate these effects.

Hepatoprotective Effects

This compound and its analogues have long been recognized for their significant hepatoprotective activities.[1] They have demonstrated the ability to protect liver cells from damage induced by various toxins, such as carbon tetrachloride (CCl4), and to promote liver regeneration.[1] The primary mechanism underlying this effect is their potent antioxidant activity, which mitigates oxidative stress, a key factor in liver pathogenesis.[2]

One of the active ingredients in artichoke, this compound, has shown significant liver-protecting and regenerating effects, similar to silymarin.[1] Studies have shown that this compound exhibits hepatoprotective activity against CCl4 toxicity in rat hepatocytes.[3]

Quantitative Data on Hepatoprotective Effects

| Compound/Extract | Model | Key Findings | Reference |

| This compound | CCl4-induced toxicity in isolated rat hepatocytes | Showed a cytoprotective effect. | [1] |

| Artichoke Leaf Extract | CCl4-induced oxidative stress in rats | Reduced lipid peroxidation and had positive effects on DNA damage repair pathways.[2] | [2] |

| Cynara cardunculus Extract | High-Fat Diet-induced NAFLD in rats | Dose-dependently antagonized metabolic alterations and improved liver steatosis. | [4] |

Experimental Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This protocol outlines a standard in vivo method to assess the hepatoprotective effects of this compound derivatives.

1. Animal Model:

-

Male Wistar rats (180-220 g) are used.

-

Animals are housed in standard laboratory conditions with free access to food and water.

2. Induction of Hepatotoxicity:

-

A single intraperitoneal (i.p.) injection of CCl4 (1 mL/kg body weight), diluted 1:1 in olive oil, is administered to induce acute liver injury.

3. Treatment:

-

Test compounds (this compound derivatives) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a specified period before or after CCl4 administration.

-

A control group receives the vehicle only.

-

A positive control group may receive a known hepatoprotective agent like silymarin.

4. Sample Collection and Analysis:

-

After the treatment period, animals are euthanized, and blood and liver tissue samples are collected.

-

Serum Analysis: Levels of liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP), as well as bilirubin, are measured to assess liver function.

-

Tissue Analysis:

-

A portion of the liver is fixed in 10% formalin for histopathological examination (H&E staining) to observe cellular damage.

-

Another portion is homogenized to measure markers of oxidative stress, including malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

-

5. Statistical Analysis:

-

Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Antioxidant Properties

The antioxidant capacity of this compound derivatives is a cornerstone of their pharmacological effects. The presence of multiple hydroxyl groups on the aromatic rings of their caffeoylquinic acid moieties enables them to effectively scavenge free radicals.[3]

This compound has demonstrated strong antioxidant activities against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals.[3] Its antioxidant activity is reported to be stronger than the standard antioxidant Trolox in scavenging ABTS radicals.[3] Furthermore, this compound can inhibit linoleic acid oxidation and scavenge hydroxyl and superoxide anions.[3]

Quantitative Data on Antioxidant Activity

| Compound | Assay | IC50 / EC50 Value | Reference |

| This compound | DPPH radical scavenging | IC50: 40 µM | [3] |

| This compound | ABTS radical scavenging | IC50: 12 µM | [3] |

| This compound | Inhibition of t-BPH induced MDA production in rat hepatocytes | EC50: 15.2 µg/ml | [3] |

| Artichoke Extract | DPPH radical scavenging (pectinase enzyme extract) | IC50: 30.0 mg/L | [5] |

| Artichoke Extract | FRAP assay (pectinase enzyme extract) | IC50: 77.8 mg/L | [5] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details a common in vitro method to evaluate the antioxidant potential of this compound derivatives.

1. Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol).

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) at various concentrations.

-

Positive control (e.g., ascorbic acid or Trolox).

-

96-well microplate or spectrophotometer cuvettes.

-

Spectrophotometer or microplate reader.

2. Procedure:

-

A specific volume of the test compound solution at different concentrations is added to the wells of a microplate or cuvettes.

-

An equal volume of the DPPH solution is added to each well/cuvette.

-

A blank is prepared with the solvent and DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

3. Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where Abs_control is the absorbance of the DPPH solution without the test compound, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Anti-inflammatory Effects

This compound derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.

This compound has been shown to suppress the lipopolysaccharide (LPS)-induced increase in the expression of vascular cell adhesion molecule-1 (VCAM-1) and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in human endothelial cells.[6][7] A significant part of this anti-inflammatory action is mediated through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[6][8] this compound achieves this by upregulating mitogen-activated protein kinase phosphatase 3 (MKP-3), which in turn negatively regulates the p38 and NF-κB pathways.[6][7] Furthermore, this compound and cyanidin (B77932) have been found to downregulate the expression of inducible nitric oxide synthase (iNOS), a pro-inflammatory enzyme.[9] this compound was identified as the most effective among several artichoke compounds in reducing iNOS activity, with an effective concentration of 3 µM.[3]

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes a cell-based assay to investigate the anti-inflammatory effects of this compound derivatives.

1. Cell Culture:

-

Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well or 24-well plates and allowed to adhere overnight.

2. Treatment:

-

Cells are pre-treated with various concentrations of the test compounds (this compound derivatives) for a specific duration (e.g., 1-2 hours).

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

A control group is treated with the vehicle, and another group is stimulated with LPS only.

3. Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Pro-inflammatory Cytokines: The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Western Blot Analysis for NF-κB Pathway:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65.

-

A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

The protein bands are visualized using a chemiluminescence detection system.

Neuroprotective Properties

Recent studies have highlighted the neuroprotective potential of this compound derivatives, particularly their ability to modulate neurotransmitter release.

This compound has been found to inhibit the exocytotic release of glutamate (B1630785) from rat cortical nerve terminals (synaptosomes).[8] This effect is mediated through the suppression of P/Q-type Ca2+ channels, which leads to the inhibition of Protein Kinase A (PKA) activation.[8] The inhibition of PKA subsequently attenuates the phosphorylation of synapsin I and SNAP-25, proteins crucial for synaptic vesicle availability and fusion, thereby reducing glutamate exocytosis.[8]

Experimental Workflow: Glutamate Release Assay from Synaptosomes

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 5. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Natural Sources, Distribution, and Analysis of Cynarin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynarin (B1669657), chemically known as 1,3-di-O-caffeoylquinic acid, is a prominent bioactive compound belonging to the hydroxycinnamic acid class.[1] It is a derivative of caffeic acid and is recognized for a range of pharmacological activities, including hepatoprotective, choleretic, antioxidant, and cholesterol-lowering properties.[2][3][4] Although often associated with artichoke leaf extract, this compound's natural occurrence is not exclusive to this plant. This technical guide provides an in-depth overview of the primary plant sources of this compound, its distribution within these plants, quantitative data, and the experimental protocols used for its extraction and analysis.

Natural Sources and Distribution of this compound

This compound is synthesized in a variety of plant species, though its concentration can vary significantly based on the species, cultivar, plant part, and even growing conditions.

Primary Source: Cynara Species

The most well-documented and richest sources of this compound belong to the Cynara genus, particularly the globe artichoke.

-

Cynara cardunculus var. scolymus (Globe Artichoke): This is the most famous source of this compound.[2][3] The compound is distributed throughout the plant, but concentrations differ markedly between the leaves, heads (bracts and receptacle), and floral stems.

-

Leaves: Artichoke leaves are consistently reported as a primary source of this compound and are often used for medicinal extracts.[5][6][7][8][9] They contain a complex mixture of caffeoylquinic acids, flavonoids, and sesquiterpenes.[3][7]

-

Heads (Capitula): The edible portion of the artichoke, including the fleshy bracts and receptacle, also contains this compound.[8][10] Some studies have found that the common caffeoylquinic acid is more prevalent in heads than in leaves, though this can be cultivar-dependent.[10]

-

Floral Stems: In certain cultivars, caffeoylquinic acids, including this compound, can be more abundant in the floral stems.[10][11]

-

-

Cynara cardunculus var. altilis (Cardoon): Cardoon, a close relative of the globe artichoke, also contains a range of polyphenolic compounds, including this compound.[12]

It is important to note that some research suggests this compound (1,3-di-O-caffeoylquinic acid) may not be inherently present in high concentrations in fresh artichoke but can be formed as an artifact during aqueous extraction through the transesterification of 1,5-di-O-caffeoylquinic acid.[13][14]

Other Documented Plant Sources

While the Cynara genus is the primary source, this compound has been identified and quantified in other plants:

-

Helianthus annuus (Sunflower): Sunflower sprouts, in particular, have been identified as being rich in this compound.[15][16][17] This discovery highlights their potential as a functional food for delivering this bioactive compound.

-

Arctium lappa (Burdock): The roots of the burdock plant are a source of various bioactive compounds, including this compound and its precursor, chlorogenic acid.[18]

-

Gundelia tournefortii (Tumble Thistle): Analysis of this edible plant has also confirmed the presence of this compound.[19]

Quantitative Data on this compound Content

The concentration of this compound is highly variable. The following tables summarize quantitative data from various studies.

Table 1: this compound Content in Various Plant Species

| Plant Species | Plant Part | This compound Content | Condition | Reference |

| Cynara scolymus L. | Leaves | 2908.07 µg/mL (in extract) | - | [5] |

| Cynara scolymus L. | Leaves | 156.3 ± 2.3 mg/kg | Dry Material | [7] |

| Cynara scolymus L. (Cultivar GU) | Leaves (Vegetative Stage) | 1873 - 3052 mg/kg | - | [20] |

| Cynara scolymus L. (Cultivar GA) | Leaves (Reproductive Stage) | 1599 - 4257 mg/kg | - | [20] |

| Cynara scolymus L. (Cultivar OV) | Leaves (Reproductive Stage) | 482 - 734 mg/kg | - | [20] |

| Cynara cardunculus (Solid Waste) | Bracts & Stems | 634.5 ± 4.8 mg/kg | Fresh Weight | [21] |

| Arctium lappa L. | Roots | up to 173.68 µg/g | Dried Powder | [18] |

| Cynara scolymus L. | Head (Edible Portion) | 2 - 20 µg/g | Dry Weight | [22] |

Table 2: Distribution of Caffeoylquinic Acids in Cynara scolymus L. (Artichoke)

| Plant Part | 1,3-di-O-caffeoylquinic acid (this compound) | 5-O-caffeoylquinic acid (Chlorogenic Acid) | Reference |

| Leaves Extract | 2908.07 µg/mL | 5222.42 µg/mL | [5] |

| Friable Callus Extract | 3205.15 µg/mL | Not specified as high | [5] |

| Leaves (Organic Farming) | Content increased by 12% vs. conventional | Content increased by 31% vs. conventional | [23] |

| Floral Stem | Lower concentration | Higher concentration | [11] |

| Receptacle & Inner Bracts | Higher concentration | Higher concentration | [11] |

Biosynthesis of this compound

This compound, as a dicaffeoylquinic acid, is synthesized via the phenylpropanoid pathway. This pathway produces various phenolic compounds in plants. The biosynthesis starts from the amino acid phenylalanine. A key precursor to this compound is chlorogenic acid (5-O-caffeoylquinic acid). The formation of chlorogenic acid involves enzymes such as hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl-transferase (HCT) and hydroxycinnamoyl-CoA quinate hydroxycinnamoyl-transferase (HQT).[24] this compound is then formed through the addition of a second caffeoyl group to the quinic acid core. The biosynthesis of these compounds can be induced by stress factors, such as UV-C radiation, which has been shown to consistently increase the levels of dicaffeoylquinic acids in artichoke leaves.[25]

Caption: Simplified biosynthetic pathway of this compound from phenylalanine.

Experimental Protocols

Accurate quantification of this compound requires robust extraction and analytical methods.

Extraction Methodologies

The choice of extraction method is critical for maximizing the yield of this compound from plant material.

-

Ultrasonic-Assisted Extraction (UAE):

-

Protocol Example (from Burdock Roots):

-

Combine 1 part dried, ground plant material with 30 parts 95% ethanol (B145695) (w/v).[18]

-

Perform extraction in an ultrasonic bath (e.g., 300 W, 40 kHz) at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 120 minutes).[18]

-

Centrifuge the resulting mixture to separate the supernatant from the solid residue.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) prior to analysis.[26]

-

-

Protocol Example (from Echinacea Roots):

-

Submit 100 mg of dried, ground root material to ultrasonic extraction with 10 mL of methanol/water (70:30, v/v).[26]

-

Repeat the extraction twice for 10 minutes each.[26]

-

Combine the extracts, centrifuge at 4000 rpm for 10 minutes, and bring the supernatant to a final volume of 30 mL.[26]

-

Filter prior to HPLC analysis.[26]

-

-

-

Enzyme-Assisted Extraction:

-

Conventional Solid-Liquid Extraction:

Analytical Methodologies for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common technique for the quantification of this compound.

-

High-Performance Liquid Chromatography (HPLC-UV/DAD):

-

Sample Preparation (from Plasma):

-

Purify biological samples using solid-phase extraction (SPE) with alumina.[3][6]

-

Mix a 70 µL aliquot of plasma with 30 µL of Tris/HCl buffer (pH 8.75; 2M) and 20 mg of alumina.[3]

-

Shake for 5 minutes and centrifuge. Wash the precipitate with water.

-

Elute this compound with 70 µL of phosphoric acid (0.4 M), shake, and centrifuge.[3][6]

-

Inject a 20 µL aliquot into the HPLC system.[6]

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Isocratic elution with water/methanol/acetic acid (78.5:20:2.5, v/v/v).[6]

-

Detection: UV or Diode Array Detector (DAD) set at 316-330 nm.[6][27]

-

Quantification: Based on a calibration curve generated from pure this compound standards.[6]

-

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Methodology: This technique offers higher sensitivity and specificity.

-

Chromatographic separation is performed on a reversed-phase UHPLC system.[19]

-

MS detection is performed using a triple quadrupole mass spectrometer.[19]

-

Multiple Reaction Monitoring (MRM) is used to quantify the analytes by monitoring specific precursor-to-product ion transitions.[19] This method is fully validated for linearity, accuracy, precision, and limits of detection and quantification.[19]

-

-

Caption: A typical workflow for the extraction and quantification of this compound.

References

- 1. mattioli1885journals.com [mattioli1885journals.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchgate.net [researchgate.net]

- 4. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. latamjpharm.org [latamjpharm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cynara.net [cynara.net]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. mdpi.com [mdpi.com]

- 14. Functional and Therapeutic Potential of Cynara scolymus in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound-rich sunflower (Helianthus annuus) sprouts possess both antiglycative and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 18. Assessment of Ethanolic Extraction of Chlorogenic Acid, this compound, and Polyphenols from Burdock (Arctium lappa L.) Roots Under Ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. researchgate.net [researchgate.net]

- 21. Extraction and Characterization of Artichoke (Cynara cardunculus L.) Solid Waste from the Industrial Processing of Fresh-Cut Products for Nutraceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 4.3. Extraction of Plant Material [bio-protocol.org]

- 27. [Development and validation of method for the determination of this compound, luteolin in plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of Cynarin: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of the Molecular Interactions Between Cynarin (B1669657) and Key Protein Targets

Audience: Researchers, scientists, and drug development professionals.

This compound, a bioactive compound predominantly found in artichokes, has garnered significant interest in the scientific community for its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of in silico docking studies of this compound with its target proteins, offering valuable insights for researchers and professionals in drug discovery and development. Through a detailed examination of molecular interactions, binding affinities, and relevant signaling pathways, this document aims to elucidate the mechanisms underlying this compound's pharmacological effects and to provide a framework for future research.

Executive Summary

In silico molecular docking simulations have been instrumental in identifying and characterizing the interactions between this compound and a range of protein targets implicated in various pathological conditions. These studies have revealed that this compound exhibits favorable binding affinities with key proteins involved in metabolic diseases, inflammation, and cancer. This guide summarizes the quantitative data from these docking studies, details the experimental methodologies, and visualizes the associated signaling pathways and workflows to provide a thorough understanding of this compound's potential as a therapeutic agent.

Target Proteins and Binding Affinities

Molecular docking studies have identified several key protein targets of this compound. A significant area of research has been its potential in the treatment of Non-alcoholic Fatty Liver Disease (NAFLD), where it has been shown to interact with multiple proteins.[1] Additionally, its role in modulating inflammatory and oxidative stress pathways has been highlighted through its interaction with components of the NF-κB and Nrf2 signaling cascades.[3]

Quantitative Docking Data

The binding efficacy of this compound to its target proteins is quantified by docking scores, which estimate the binding affinity. A lower binding energy or a higher docking score generally indicates a more stable and favorable interaction. The following tables summarize the available quantitative data from in silico docking studies of this compound with its target proteins.

| Target Protein | PDB ID | Docking Score/Binding Energy | Software/Method | Reference |

| GSK3B | 4J1R | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |

| MAPK1 | Not Specified | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |

| AKT1 | Not Specified | > 5 (Total Score) | Sybyl x 2.1.1 (surfex-dock) | [1] |

| Keap1-Nrf-2 | Not Specified | -4.46 kcal/mol | AutoDock Vina | [3] |

| p65-IκB-α | Not Specified | -2.72 kcal/mol | AutoDock Vina | [3] |

| Methionine Adenosyl-transferase | 5A19 | -7.9 kcal/mol | Not Specified | [4] |

Note: A direct comparison of scores between different software and scoring functions should be made with caution.

Experimental Protocols for In Silico Docking

A standardized in silico molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the key steps involved in a typical docking study of this compound with its target proteins.

Ligand and Protein Preparation

-

Ligand Preparation: The 3D structure of this compound is obtained from a chemical database such as PubChem. The ligand is then prepared by adding hydrogen atoms, assigning partial charges, and minimizing its energy to obtain a stable conformation.

-

Protein Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning charges. The protonation states of ionizable residues are checked and corrected.

Molecular Docking Simulation

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket where the ligand is expected to interact.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box. This process generates multiple possible binding poses of the ligand.

-

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy of the protein-ligand complex. The poses are then ranked based on their scores.

Post-Docking Analysis and Validation

-

Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between this compound and the amino acid residues in the active site of the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Validation: The docking protocol is validated by redocking a known inhibitor or the native ligand into the active site of the protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose of the known ligand indicates a reliable docking setup.

Key Signaling Pathways Modulated by this compound

In silico studies, corroborated by experimental evidence, suggest that this compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for contextualizing the results of docking studies and for predicting the pharmacological outcomes of this compound's interactions with its protein targets.

PI3K-Akt Signaling Pathway

The PI3K-Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Docking studies have shown that this compound can interact with key components of this pathway, such as AKT1, suggesting a potential mechanism for its therapeutic effects.[1]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in cellular responses to a wide range of stimuli, including stress, inflammation, and growth factors.[6] This pathway is involved in regulating cell proliferation, differentiation, and apoptosis. In silico docking has indicated that this compound can bind to MAPK1, a key kinase in this cascade, suggesting its potential to modulate inflammatory and cell growth processes.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of the inflammatory response.[7] It is activated by various stimuli, leading to the transcription of pro-inflammatory genes. Molecular docking studies have shown that this compound can interact with components of the NF-κB pathway, such as the p65-IκB-α complex, providing a molecular basis for its anti-inflammatory properties.[3]

Conclusion and Future Directions

In silico docking studies have provided significant insights into the molecular mechanisms underlying the therapeutic potential of this compound. The favorable binding affinities of this compound with key protein targets in the PI3K-Akt, MAPK, and NF-κB signaling pathways underscore its promise as a multi-target therapeutic agent for a variety of diseases, including NAFLD, inflammatory conditions, and cancer.

The findings presented in this technical guide serve as a solid foundation for further research. Future studies should focus on:

-

Expanding the Target Landscape: Conducting broader in silico screening to identify novel protein targets of this compound.

-

Refining Docking Protocols: Utilizing more advanced computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of the binding interactions.

-

Experimental Validation: Performing in vitro and in vivo studies to validate the predictions from in silico models and to further elucidate the pharmacological effects of this compound.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

- 1. Mechanisms of Cynarine for treatment of non-alcoholic fatty liver disease based on the integration of network pharmacology, molecular docking and cell experiment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nrf‐2/ROS/NF‐κB pathway is modulated by this compound in human mesenchymal stem cells in vitro from ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular docking analysis of nuclear factor-κB and genistein interaction in the context of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

Cynarin: A Technical Guide to its Modulation of Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynarin (B1669657), a bioactive compound predominantly found in artichoke (Cynara scolymus), has garnered significant scientific interest for its therapeutic potential, particularly in the context of inflammatory diseases. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound modulates key inflammatory signaling pathways. It details the compound's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and its activating role in the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for assessing this compound's anti-inflammatory activity, and provides visual representations of the involved signaling cascades and experimental workflows to support further research and development.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The modulation of inflammatory pathways is therefore a critical area of therapeutic intervention. This compound (1,3-O-dicaffeoylquinic acid) is a naturally occurring phenolic compound that has demonstrated potent anti-inflammatory properties. This document serves as a technical resource for researchers and drug development professionals, elucidating the intricate mechanisms of this compound's action on inflammatory signaling networks.

Modulation of Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. The primary pathways modulated by this compound include the NF-κB, MAPK, and Nrf2 pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.

This compound has been shown to inhibit NF-κB activation through several mechanisms:

-

Inhibition of IκBα Degradation: this compound treatment has been observed to prevent the degradation of IκBα, thereby retaining NF-κB in the cytoplasm.

-

Suppression of NF-κB Nuclear Translocation: By stabilizing IκBα, this compound effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus.[1]

-

Downregulation of Pro-inflammatory Gene Expression: The inhibition of NF-κB activation by this compound leads to a significant reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][3]

Attenuation of the MAPK Signaling Pathway

The MAPK signaling pathway, comprising cascades such as p38 and JNK, plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. Activation of these pathways through phosphorylation is a key step in the inflammatory process.

This compound has been demonstrated to interfere with the MAPK pathway by:

-

Inhibiting p38 and JNK Phosphorylation: Studies have shown that this compound can significantly reduce the phosphorylation of p38 and JNK in response to inflammatory stimuli.[4][5][6] This inhibition prevents the downstream activation of transcription factors that contribute to the inflammatory response.

-

Upregulating Mitogen-activated protein Kinase Phosphatase 3 (MKP-3): this compound has been found to increase the expression of MKP-3, a negative regulator of the p38 MAPK pathway.[7] By upregulating MKP-3, this compound enhances the dephosphorylation and inactivation of p38, thereby dampening the inflammatory cascade.

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant and cytoprotective genes.

This compound promotes the activation of the Nrf2 pathway by:

-

Inducing Nrf2 Nuclear Translocation: this compound has been shown to facilitate the translocation of Nrf2 from the cytoplasm to the nucleus.[8]

-

Upregulating Antioxidant Gene Expression: The nuclear accumulation of Nrf2 leads to the increased expression of downstream target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which play a crucial role in mitigating oxidative stress and inflammation.[9]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on various inflammatory markers as reported in several in vitro studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

| Cell Line | Inflammatory Stimulus | Cytokine | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |

| EA.hy926 | LPS (1 µg/mL) | TNF-α mRNA | 5 | Significant decrease | [7] |

| EA.hy926 | LPS (1 µg/mL) | IL-1β mRNA | 5 | Significant decrease | [7] |

| RAW 264.7 | LPS | IL-6 | Not specified | Inhibited in a dose-dependent manner | [2] |

| RAW 264.7 | LPS | TNF-α | Not specified | Inhibited in a dose-dependent manner | [2] |

Table 2: Effect of this compound on Inflammatory Enzyme Expression

| Cell Line | Inflammatory Stimulus | Enzyme | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |

| HCASMC | Cytokine Mix | iNOS mRNA | 10 | Potent downregulation | [10][11][12] |

| HCASMC | Cytokine Mix | iNOS Protein | 10 | Clear reduction | [10][11] |

| RAW 264.7 | LPS | iNOS mRNA | Not specified | Suppressed in a dose-dependent manner | [2] |

| RAW 264.7 | LPS | COX-2 mRNA | Not specified | Suppressed in a dose-dependent manner | [2] |

Table 3: Effect of this compound on Signaling Pathway Components

| Cell Line | Inflammatory Stimulus | Target | This compound Concentration (µM) | Effect | Reference |

| EA.hy926 | LPS (1 µg/mL) | p-p38 | 1-5 | Inhibited phosphorylation | [7] |

| EA.hy926 | LPS (1 µg/mL) | NF-κB p65 Nuclear Translocation | 5 | Suppressed | [1] |

| - | - | Nrf2 | Not specified | Increased nuclear translocation | [8] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory properties.

Cell Culture and Treatment

4.1.1. RAW 264.7 Macrophage Cell Line

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[13]

-

Cell Seeding: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allowed to adhere overnight.

-

This compound and LPS Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL.[13][14]

-

Incubate for the desired time period depending on the assay (e.g., 30 minutes for signaling protein phosphorylation, 6-24 hours for cytokine and enzyme expression).

-

4.1.2. Human Coronary Artery Smooth Muscle Cells (HCASMC)

-

Cell Culture: HCASMC are cultured in Vascular Cell Basal Medium supplemented with a Vascular Smooth Muscle Growth Kit.

-

Inflammatory Stimulation: To induce an inflammatory response, cells are treated with a cytokine mixture containing TNF-α (10 ng/mL), IL-1β (50 U/mL), and IFN-γ (100 U/mL).[10]

-

This compound Treatment: Cells are co-treated with the cytokine mixture and various concentrations of this compound for the specified duration.[10]

Western Blot Analysis for Phosphorylated Proteins (p-p38, p-JNK)

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38) or phosphorylated JNK (p-JNK).

-

After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to total protein or a loading control like β-actin or GAPDH.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis (iNOS, COX-2, Cytokines)

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

RT-qPCR:

-

The qPCR reaction is performed using a SYBR Green or TaqMan-based assay with gene-specific primers for iNOS, COX-2, TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin).

-

The thermal cycling conditions are typically an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Cells are grown on coverslips in a culture plate and treated with this compound and an inflammatory stimulus as described previously.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.

-

Immunostaining:

-

Cells are blocked with a blocking buffer (e.g., 1% BSA in PBS).

-

Cells are then incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with a nuclear dye such as DAPI.

-

-

Imaging and Analysis: The coverslips are mounted on glass slides and imaged using a fluorescence microscope. The nuclear translocation of NF-κB p65 is quantified by analyzing the fluorescence intensity in the nuclear and cytoplasmic compartments using image analysis software.[1][15][16]

Conclusion

This compound demonstrates significant potential as a modulator of inflammatory pathways. Its multifaceted mechanism of action, involving the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the cytoprotective Nrf2 pathway, makes it a compelling candidate for further investigation in the context of inflammatory disease therapy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound and its therapeutic applications. Further in vivo studies are warranted to validate these in vitro findings and to explore the full therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Protective Effects of a Standardized Extract From Cynara Cardunculus L. Leaves Against TNF-α-Induced Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p38 MAPK and JNK Antagonistically Control Senescence and Cytoplasmic p16INK4A Expression in Doxorubicin-Treated Endothelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]

- 6. Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of the NRF2 antioxidant program generates an imbalance in central carbon metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Artichoke, this compound and Cyanidin Downregulate the Expression of Inducible Nitric Oxide Synthase in Human Coronary Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Artichoke, this compound and cyanidin downregulate the expression of inducible nitric oxide synthase in human coronary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

Discovery and historical context of Cynarin isolation

An In-depth Technical Guide to the Discovery, Isolation, and Historical Context of Cynarin (B1669657)

Executive Summary: This document provides a comprehensive technical overview of this compound (1,3-O-dicaffeoylquinic acid), a key bioactive compound historically associated with the health benefits of artichoke (Cynara scolymus L.). It details the seminal discovery and isolation of this compound, explores its chemical nature as a potential artifact of extraction processes, and presents both historical and modern experimental protocols for its isolation, preparation, and purification. Quantitative data from various analytical and preparative studies are summarized for comparative analysis. Furthermore, this guide illustrates key biological signaling pathways modulated by this compound, reflecting current scientific understanding of its mechanism of action. This paper is intended for researchers, medicinal chemists, and drug development professionals engaged in phytochemistry and natural product pharmacology.

Historical Context and Discovery

The medicinal use of artichoke dates back to the 4th century B.C.[1], with traditional applications primarily for digestive and hepatic ailments. However, systematic scientific investigation into its chemical constituents did not commence until the first half of the 20th century[1].

The landmark isolation of this compound was achieved in the mid-20th century by Italian scientists Luigi Panizzi and Maria Luisa Scarpatti. Their findings, published in Nature in 1954, identified this compound as a crystalline substance from the leaves of Cynara scolymus and proposed its chemical structure as 1,3-dicaffeoylquinic acid[2][3][4]. This discovery marked a pivotal moment, providing a specific molecular entity to which the long-observed choleretic and cholesterol-modulating effects of artichoke could be attributed[2][5][6].

The Nature of this compound: A Natural Compound or a Process Artifact?

A critical technical consideration in the study of this compound is the evidence suggesting it may not be a primary native compound in fresh artichoke leaves. Research indicates that this compound is largely an artifact, formed via the chemical transformation (transesterification) of 1,5-O-dicaffeoylquinic acid, the more abundant isomer in the plant, during hot water extraction or other processing steps[5][6]. This understanding is crucial for the design of extraction and quantification protocols, as the chosen methodology can significantly influence the resulting this compound content. Modern preparative methods often exploit this isomerization to produce this compound from its more readily available precursor[7].

Methodologies for Isolation and Preparation

Conceptual Historical Isolation Protocol (c. 1954)

The original 1954 publication by Panizzi and Scarpatti does not detail the full experimental protocol. However, based on standard phytochemical practices of the era, a plausible workflow would have involved the following conceptual steps:

-

Extraction: Dried and powdered artichoke leaves were likely subjected to exhaustive extraction with a polar solvent like hot water or aqueous ethanol (B145695).

-

Clarification: The crude extract would be clarified to remove tannins, proteins, and chlorophyll. A common method of the time was precipitation with a lead acetate (B1210297) solution, followed by filtration.

-

Purification: The clarified extract would be concentrated under reduced pressure. The resulting syrup would then be subjected to multiple rounds of recrystallization from solvents such as water or ethanol/water mixtures to yield the crystalline this compound.

-

Characterization: The purified compound's identity would be confirmed by melting point determination, elemental analysis, and classical chemical degradation studies to elucidate its structure as an ester of caffeic acid and quinic acid.

Modern Preparation via Isomerization of 1,5-Dicaffeoylquinic Acid

This method, adapted from patent literature, leverages the base-catalyzed isomerization of the naturally abundant 1,5-isomer to this compound (1,3-isomer), achieving high yields[7].

Experimental Protocol:

-

Dissolution & pH Adjustment: Dissolve 1,5-dicaffeoylquinic acid (e.g., 100g) in water (e.g., 200 mL). Adjust the pH of the solution to between 10.0 and 12.0 using an alkali solution (e.g., 0.5 M KOH or ammonia).

-

Isomerization Reaction: Heat the alkaline solution to between 50°C and 120°C and stir for a period of 30 to 150 minutes to facilitate the acyl migration.

-

Acidification & Extraction: Cool the reaction mixture and adjust the pH to 3.5 - 4.5 with an acid (e.g., sulfuric or phosphoric acid). Extract the aqueous solution multiple times with an equal volume of diethyl ether to remove impurities.

-

Concentration: Separate the aqueous phase and concentrate it under vacuum (e.g., 0.08 MPa at 60-80°C) to approximately one-third to one-fifth of its original volume.

-

Crystallization: Add 1 to 5 volumes of ethanol to the concentrated aqueous solution and cool to between -5°C and 5°C to induce crystallization of this compound.

-

Isolation: Filter the crystalline product and dry under vacuum to obtain pure this compound.

Caption: Workflow for this compound preparation via isomerization.

Modern Purification from Artichoke Leaf Extract

This protocol outlines a multi-step process for purifying this compound from a crude plant extract using chromatographic techniques[8].

Experimental Protocol:

-

Extraction: Extract dried artichoke leaves with an organic solvent (e.g., 50-70% ethanol or acetone).

-

Concentration & Filtration: Concentrate the extract under reduced pressure (e.g., 60-70°C, 50-300 mmHg). Add water to the concentrate, let it stand for several hours, and filter to remove precipitates.

-

Microfiltration: Subject the clarified filtrate to microfiltration using a membrane with a pore size of 0.1-0.5 µm to remove high-molecular-weight impurities like proteins and pectins.

-

pH Adjustment: Adjust the pH of the micro-filtered solution to < 6.

-

Chromatography:

-

Loading: Load the solution onto a macroporous absorption resin column.

-

Wash Step: Wash the column with a low-concentration ethanol solution (e.g., 10-18% by volume) to elute other polyphenols.

-

Elution Step: Elute the target compound, this compound, using a higher concentration ethanol solution (e.g., 50-70% by volume).

-

-

Final Product Preparation: Concentrate the this compound-containing eluant, induce crystallization, and dry the resulting crystals to yield the final product.

Caption: Workflow for this compound purification from leaf extract.

Analytical Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of this compound in biological samples and plant extracts.

Typical HPLC Protocol:

-

System: A standard HPLC system equipped with a UV detector is used[9].

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly employed[9].

-

Mobile Phase: A gradient or isocratic elution is used, typically consisting of an acidified aqueous phase and an organic solvent. An example is water/methanol/acetic acid (78.5:20:2.5, v/v/v)[9]. Another uses 0.05% trifluoroacetic acid in water and methanol[10].

-

Detection: this compound is detected by UV absorbance, typically at a wavelength of 316 nm or 330 nm[9][10].

-

Sample Preparation: For biological samples like plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is required to clean up the sample prior to injection[9][10].

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature.

Table 1: Concentration of this compound in Artichoke Preparations

| Preparation Type | Concentration Range | Reference(s) |

|---|---|---|

| Methanolic Leaf Extract | ~1.5% | [5] |

| Commercial Artichoke Leaf Extracts (ALE) | Not Detected - 1.02 mg/g | [11] |

| Enzyme-Assisted Extract (Dry Leaves) | 156.3 ± 2.3 mg/kg |[12] |

Table 2: Yields from Chemical Preparation

| Starting Material | Method | Yield | Reference(s) |

|---|

| 1,5-Dicaffeoylquinic Acid | Base-Catalyzed Isomerization | 37% - 87% |[7] |

Table 3: Summary of HPLC Method Validation Parameters

| Parameter | Reported Value | Reference(s) |

|---|---|---|

| Linearity Range | 1.5625 - 50.0 µg/cm³ | [10] |

| 0.038 - 1.25 µg/mL | [9] | |

| 31.5 - 73.5 µg/mL | [13] | |

| Limit of Detection (LOD) | 0.75 µg/cm³ | [10] |

| 0.64 µg/mL | [13] | |

| Limit of Quantification (LOQ) | 2.25 µg/cm³ | [10] |

| 1.93 µg/mL | [13] |

| Recovery (from plasma) | 67% |[10] |

Biological Context: Associated Signaling Pathways

This compound's therapeutic potential is attributed to its modulation of several key cellular signaling pathways, primarily related to its antioxidant, anti-inflammatory, and hepatoprotective effects.

Antioxidant and Anti-inflammatory Mechanism:

A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[10]. Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxification enzymes.

-

Nrf2 Activation: Under conditions of oxidative stress, this compound promotes the stabilization and nuclear translocation of Nrf2.

-

Antioxidant Gene Expression: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1)[10].

-

ROS Scavenging: The increased levels of these antioxidant enzymes lead to a reduction in intracellular Reactive Oxygen Species (ROS)[10].

-